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The table below summarizes the dose levels tested in the first-in-human phase I study and the Dose-Limiting
Toxicities (DLTs) that were observed [1] [2] [3]:

Number of .
Dose Level . Key Safety Observations
Patients
200 mg Not specified Two DLTs (both Grade 3 diarrhea lasting >48 hours, unresponsive to
BID aggressive antidiarrheal treatment) [1] [2].
150 mg Not specified One DLT (Grade 3 diarrhea). One fatal case of cardiac arrest; causal
BID relationship to TAS0728 could not be excluded [1] [2].
100 mg Not specified No DLTs reported in the search results.
BID

50 mg BID Not specified

Total 19
Enrolled

No DLTs reported in the search results.

The study was stopped due to unacceptable toxicity. The Maximum
Tolerated Dose (MTD) was not determined [1] [2].

Study Design and Dose-Limiting Toxicity (DLT) Criteria

The phase I study was designed to evaluate the safety of TAS0728 in patients with advanced solid tumors
harboring HER2 or HER3 aberrations [2] [3].
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e Study Design: The trial was an open-label, dose-escalation study following a "3 + 3" design. The
planned dose levels were 50, 100, 200, 400, 600, and 800 mg, administered orally twice a day (BID)
in 21-day cycles [2] [3].

¢ Dose Escalation Logic: The diagram below illustrates the dose escalation and de-escalation
process based on the observed DLTs.

Start: 50 mg BID

DLTs observed

DLT & 1 fatal SAE

Click to download full resolution via product page

e DLT Definition: DLTs were defined as treatment-related adverse events occurring in the first 21-day
cycle and assessed using CTCAE v5.0. A key example is Grade = 3 diarrhea, which was considered
a DLT only if it lasted >48 hours and was unresponsive to intensive antidiarrheal medication [2]
[3].

o Safety Assessments: Patients were closely monitored for pre-identified risks from preclinical studies,
including diarrhea, nausea, lymphopenia, and increased serum amylase/lipase. Assessments
included lab evaluations, ECGs, echocardiograms, and physical examinations [2] [3].
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Critical Safety Findings and Trial Outcome

The dose escalation was halted after evaluating the 150 mg and 200 mg BID doses. The primary reasons

were [1] [2]:

¢ Gastrointestinal Toxicity: Grade 3 diarrhea was a recurring and dose-limiting issue.

e Cardiac Toxicity: A fatal cardiac arrest occurred in one patient after one cycle at 150 mg BID. While
the etiology was unclear, the temporal association led the investigators to consider a possible
relationship to TAS0728.

¢ Risk-Benefit Assessment: The sponsor determined that the overall risk-benefit profile was no longer
favorable, leading to the termination of the study. Consequently, the Maximum Tolerated Dose was
not established, and no Recommended Phase Il Dose was determined.

Conclusion for Researchers

The clinical development of TAS0728 for advanced solid tumors was discontinued during the initial dose-
escalation phase due to significant safety concerns, including severe diarrhea and a potential risk of cardiac
arrest. The available data does not support the establishment of safe dose modification guidelines for clinical

use.

For continued research, particularly in preclinical settings, the provided information on toxicities and the
narrow therapeutic window observed in humans is critical for informing future compound design and

toxicology studies.

Need Custom Synthesis?
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To cite this document: Smolecule. [Clinical Dosing and Associated Toxicities]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b544575#tas0728-dose-

modification-guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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